molecular formula C23H18ClN5O3 B10936358 N-(2-chloro-4-nitrophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-chloro-4-nitrophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936358
M. Wt: 447.9 g/mol
InChI Key: ODPBHVPQUDQBCF-UHFFFAOYSA-N
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Description

N~4~-(2-CHLORO-4-NITROPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-CHLORO-4-NITROPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, methyl, phenyl, and carboxamide groups. Specific reagents and catalysts are used at each step to ensure the correct functional groups are added and the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-CHLORO-4-NITROPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.

    Substitution: Halogen atoms such as chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N~4~-(2-CHLORO-4-NITROPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(2-CHLORO-4-NITROPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chloronitrophenyl group but lacks the pyrazolo[3,4-b]pyridine core.

    4-Chloro-2-nitrophenol: Another chloronitrophenyl derivative with different substitution patterns.

    2,6-Dichloro-4-nitrophenol: Contains additional chlorine atoms, leading to different chemical properties.

Uniqueness

N~4~-(2-CHLORO-4-NITROPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the pyrazolo[3,4-b]pyridine core. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C23H18ClN5O3

Molecular Weight

447.9 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H18ClN5O3/c1-13-21-17(23(30)26-19-10-9-16(29(31)32)11-18(19)24)12-20(14-7-8-14)25-22(21)28(27-13)15-5-3-2-4-6-15/h2-6,9-12,14H,7-8H2,1H3,(H,26,30)

InChI Key

ODPBHVPQUDQBCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C5=CC=CC=C5

Origin of Product

United States

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